4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate
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Overview
Description
4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes the following steps:
Reaction of 7-amino-4-methylcoumarin with organic halides: This step forms the intermediate compound, which is then further reacted with acetyl chloride to introduce the acetyl group.
Sulfonation: The intermediate is then reacted with benzenesulfonyl chloride to form the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate has several scientific research applications:
Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial inhibition.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, its anti-inflammatory effects are attributed to the inhibition of protein denaturation .
Comparison with Similar Compounds
4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzenesulfonate can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar in structure but lacks the acetylamino group.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Contains an acetic acid group instead of the acetylamino group.
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: Contains a glycylglycine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14NO7S- |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H15NO7S/c1-11-8-18(21)26-16-9-13(4-7-15(11)16)25-10-17(20)19-12-2-5-14(6-3-12)27(22,23)24/h2-9H,10H2,1H3,(H,19,20)(H,22,23,24)/p-1 |
InChI Key |
UTCAGNQQYBAYSD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
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